molecular formula C43H25N5O6 B11688267 2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)

2,2'-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide)

Cat. No.: B11688267
M. Wt: 707.7 g/mol
InChI Key: CITOHDMZPPSWCY-UHFFFAOYSA-N
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Description

2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is a complex organic compound that features a pyridine core linked to two naphthalene moieties through isoindoline-5-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) typically involves a multi-step process. One common method includes the palladium-catalyzed Suzuki coupling reaction. This reaction involves the coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like toluene under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler analog with two pyridine rings.

    1,10-Phenanthroline: Another nitrogen-containing heterocycle with similar coordination properties.

    Naphthalene-2-boronic acid: A precursor used in the synthesis of the target compound.

Uniqueness

2,2’-(Pyridine-2,6-diyl)bis(N-(naphthalen-2-yl)-1,3-dioxoisoindoline-5-carboxamide) is unique due to its combination of a pyridine core with naphthalene moieties, providing a rigid and planar structure that is beneficial for applications in materials science and catalysis. Its ability to form stable complexes with metal ions also sets it apart from simpler analogs.

Properties

Molecular Formula

C43H25N5O6

Molecular Weight

707.7 g/mol

IUPAC Name

N-naphthalen-2-yl-2-[6-[5-(naphthalen-2-ylcarbamoyl)-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C43H25N5O6/c49-38(44-30-16-12-24-6-1-3-8-26(24)20-30)28-14-18-32-34(22-28)42(53)47(40(32)51)36-10-5-11-37(46-36)48-41(52)33-19-15-29(23-35(33)43(48)54)39(50)45-31-17-13-25-7-2-4-9-27(25)21-31/h1-23H,(H,44,49)(H,45,50)

InChI Key

CITOHDMZPPSWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC(=CC=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC9=CC=CC=C9C=C8

Origin of Product

United States

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